
(2E)-3-(4-methylphenyl)prop-2-enenitrile
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Overview
Description
(2E)-3-(4-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group attached to a propenyl chain, which is further substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methylphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The propenyl chain can undergo electrophilic substitution reactions, particularly at the β-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: 3-(4-methylphenyl)propanoic acid
Reduction: 3-(4-methylphenyl)propan-1-amine
Substitution: 3-bromo-3-(4-methylphenyl)prop-2-enenitrile
Scientific Research Applications
(2E)-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-3-(4-methylphenyl)prop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the propenyl chain can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-phenylprop-2-enenitrile
- (2E)-3-(4-chlorophenyl)prop-2-enenitrile
- (2E)-3-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
(2E)-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
35121-93-8 |
---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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